5-Ethyl-5-p-tolylbarbituric acid
Description
Historical Trajectory and Evolution of Barbituric Acid Derivatives in Chemical Science
The journey of barbiturates began in 1864 with the synthesis of the parent compound, barbituric acid, by German chemist Adolf von Baeyer. mdpi.com However, barbituric acid itself was not found to be pharmacologically active. mdpi.com The turn of the 20th century marked a pivotal moment when the first pharmacologically active derivative, barbital, was synthesized in 1881 and introduced into medicine in 1904. sigmaaldrich.com This breakthrough opened the floodgates for the synthesis of over 2,500 different barbiturate (B1230296) derivatives, with chemists modifying the core structure to explore a wide range of chemical and physiological properties. sigmaaldrich.comnih.gov
The first half of the 20th century saw the widespread use of barbiturates. nih.gov The synthesis of phenobarbital (B1680315) in 1911 was a significant milestone, highlighting the potential for creating derivatives with specific properties. sigmaaldrich.com Over the years, the focus of barbiturate research has expanded beyond their initial applications, with contemporary studies exploring their potential in diverse fields such as supramolecular chemistry and materials science. nih.govresearchgate.net
Structural Classification and Specificity of 5,5-Disubstituted Barbiturates
The core of a barbiturate is the barbituric acid ring, a heterocyclic compound derived from pyrimidine (B1678525). The pharmacological and chemical properties of barbiturates are predominantly determined by the substituents at the C-5 position of this ring. mdpi.com 5,5-disubstituted barbiturates, a major class of these compounds, are characterized by the replacement of both hydrogen atoms on the 5th carbon with various alkyl or aryl groups. pharmacy180.com
Positioning of 5-Ethyl-5-p-tolylbarbituric Acid within the Broader Barbiturate Chemical Landscape
This compound, as its name suggests, is a 5,5-disubstituted barbiturate. It features an ethyl group and a p-tolyl (a toluene (B28343) substituent) group attached to the 5th carbon of the barbituric acid ring. This specific combination of a small alkyl group and an aryl group with a methyl substituent gives it a distinct place within the barbiturate family.
Its structure can be compared to other well-known barbiturates. For instance, phenobarbital, a widely used anticonvulsant, has an ethyl and a phenyl group at the C-5 position. sigmaaldrich.com The presence of the methyl group on the phenyl ring in this compound introduces subtle but potentially significant changes in its steric and electronic properties compared to phenobarbital. These differences can affect its crystal packing, solubility, and interactions with other molecules, making it a subject of academic interest.
The table below provides a summary of the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | 5-ethyl-5-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
| CAS Number | 52584-39-1 |
| Molecular Formula | C13H14N2O3 |
| Molecular Weight | 246.26 g/mol |
| InChI | InChI=1S/C13H14N2O3/c1-3-13(9-6-4-8(2)5-7-9)10(16)14-12(18)15-11(13)17/h4-7H,3H2,1-2H3,(H2,14,15,16,17,18) |
| InChIKey | ZYJDWGKPBQDCBX-UHFFFAOYSA-N |
| SMILES | CCC1(c2ccc(C)cc2)C(=O)NC(=O)NC1=O |
Data sourced from multiple references. nist.govchemeo.comlgcstandards.com
Rationale for Dedicated Academic Inquiry into this compound's Fundamental Chemical and Material Science Aspects
While the historical focus on barbiturates was largely driven by their biological activity, contemporary research has recognized their potential as versatile building blocks in materials science. The rationale for a dedicated academic inquiry into the fundamental chemical and material science aspects of this compound stems from several key properties of the barbiturate scaffold:
Hydrogen Bonding Capabilities: The barbiturate ring possesses multiple hydrogen bond donor and acceptor sites, specifically the nitrogen and oxygen atoms. researchgate.net This allows for the formation of predictable and robust hydrogen-bonding motifs, such as tapes and rosettes, which are fundamental to the construction of supramolecular assemblies. nih.gov
Crystal Engineering: The ability to form well-defined hydrogen-bonded networks makes barbiturates excellent candidates for crystal engineering. By systematically modifying the substituents at the C-5 position, as in this compound, researchers can control the resulting crystal structures and, consequently, the material's properties. The study of different crystal forms, or polymorphs, of barbiturates has shown that the crystalline structure can significantly impact properties like solubility. nih.gov
Supramolecular Polymerization: Barbiturates conjugated with π-conjugated systems have been shown to form fluorescent supramolecular polymers. nih.govresearchgate.netrsc.org These materials have potential applications in optoelectronics and sensing. The specific substituents on the barbiturate ring can influence the self-assembly process and the photophysical properties of the resulting polymers.
Foundation for Novel Materials: The unique combination of an alkyl and a substituted aryl group in this compound provides a platform for investigating the interplay of different non-covalent interactions in the solid state. Understanding how these interactions direct the self-assembly of this specific molecule can provide valuable insights for the rational design of new materials with desired functionalities.
The following table summarizes some of the reported chemical and physical properties of this compound, which are crucial for its study in chemical and material science.
| Property | Value | Source |
| Melting Point | 177-178 °C | spectrabase.com |
| Density | 1.2±0.1 g/cm³ | echemi.com |
| XLogP3 | 2.1 | echemi.com |
Detailed Research Findings
Detailed analysis of this compound involves various spectroscopic techniques to elucidate its structure and properties.
Spectroscopic Data:
| Technique | Observation | Source |
| Mass Spectrometry (GC-MS) | A mass spectrum is available, providing information on the molecular weight and fragmentation pattern. | nist.govspectrabase.com |
| ¹³C NMR Spectroscopy | A ¹³C NMR spectrum is available, which helps in identifying the carbon skeleton of the molecule. | chemicalbook.com |
| Infrared (IR) Spectroscopy | An IR spectrum is available, which can be used to identify the functional groups present in the molecule. | chemicalbook.com |
The availability of this spectroscopic data is crucial for confirming the identity and purity of synthesized this compound and for studying its chemical behavior.
Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-5-(4-methylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-13(9-6-4-8(2)5-7-9)10(16)14-12(18)15-11(13)17/h4-7H,3H2,1-2H3,(H2,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJDWGKPBQDCBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90967017 | |
| Record name | 5-Ethyl-4,6-dihydroxy-5-(4-methylphenyl)pyrimidin-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90967017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52584-39-1 | |
| Record name | 5-Ethyl-5-(p-tolyl)barbituric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52584-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-5,4'-tolylbarbituric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052584391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethyl-4,6-dihydroxy-5-(4-methylphenyl)pyrimidin-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90967017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethyl-5,4'-tolylbarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Structural Characterization and Computational Chemistry Investigations
Spectroscopic Characterization Techniques for Molecular Elucidation
Spectroscopic methods are instrumental in determining the molecular structure of 5-Ethyl-5-p-tolylbarbituric acid by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment
A typical ¹H NMR spectrum would provide information about the different types of protons and their chemical environments. For this compound, one would expect to observe distinct signals for the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the protons of the tolyl group (signals in the aromatic region, including a singlet for the methyl protons), and the N-H protons of the barbiturate (B1230296) ring. The integration of these signals would correspond to the number of protons of each type, and the coupling patterns would reveal the connectivity of the atoms.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. chemicalbook.com This would include the carbon atoms of the ethyl group, the tolyl group (both aromatic and methyl carbons), and the carbonyl and quaternary carbons of the barbiturate ring. The chemical shifts of these signals would be indicative of the electronic environment of each carbon atom.
Table 1: Expected ¹H and ¹³C NMR Data for this compound
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Ethyl -CH₃ | Triplet | ~10-15 |
| Ethyl -CH₂- | Quartet | ~30-40 |
| Tolyl -CH₃ | Singlet | ~20-25 |
| Tolyl Ar-H | Doublets | ~120-140 |
| Barbiturate N-H | Broad Singlet | - |
| Barbiturate C=O | - | ~170-180 |
| Barbiturate C5 | - | ~50-60 |
| Tolyl Ar-C | - | ~120-140 |
Note: The exact chemical shifts and coupling constants would need to be determined from experimental data.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. The National Institute of Standards and Technology (NIST) WebBook provides an electron ionization (EI) mass spectrum for this compound. nist.gov The molecular ion peak in the mass spectrum would confirm the molecular formula of C₁₃H₁₄N₂O₃.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would involve the loss of the ethyl and tolyl substituents from the C5 position of the barbiturate ring. The analysis of these fragment ions helps to confirm the identity and connectivity of the substituent groups.
Table 2: Key Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 246 | Molecular Ion [M]⁺ |
| 217 | Loss of ethyl group [M-C₂H₅]⁺ |
| 155 | Loss of tolyl group [M-C₇H₇]⁺ |
| 91 | Tolyl cation [C₇H₇]⁺ |
Note: The relative intensities of these peaks would be determined from the experimental mass spectrum.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra are unique for each compound and provide a "fingerprint" that can be used for identification. While specific experimental IR and Raman spectra for this compound are mentioned as being available in chemical databases, detailed vibrational frequency assignments are not publicly accessible. chemicalbook.comspectrabase.com
The IR spectrum would be expected to show characteristic absorption bands for the various functional groups present in the molecule. These include the N-H stretching vibrations of the amide groups in the barbiturate ring, the C=O stretching vibrations of the carbonyl groups, and the C-H stretching and bending vibrations of the ethyl and tolyl groups.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. The symmetric stretching vibrations of the tolyl ring would be expected to give rise to strong Raman signals.
Table 3: Expected IR and Raman Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |
| N-H | 3200-3400 | 3200-3400 | Stretching |
| C=O | 1680-1750 | 1680-1750 | Stretching |
| Aromatic C-H | 3000-3100 | 3000-3100 | Stretching |
| Aliphatic C-H | 2850-2970 | 2850-2970 | Stretching |
| Aromatic C=C | 1450-1600 | 1450-1600 | Stretching |
Note: The exact frequencies and intensities would be determined from experimental spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to the π → π* transitions of the aromatic tolyl ring and the n → π* transitions of the carbonyl groups in the barbiturate ring. The position and intensity of these absorption maxima are influenced by the extent of conjugation in the molecule. While the availability of UV-Vis spectral data is noted, specific absorption maxima have not been detailed in the available resources. spectrabase.com The analysis of the UV-Vis spectrum can provide insights into the electronic structure and the presence of chromophores within the molecule.
Crystallographic Analysis of Solid-State Molecular Architecture
Crystallographic techniques, particularly X-ray diffraction, provide the most definitive information about the three-dimensional arrangement of atoms in the solid state.
X-ray Diffraction for Crystal Structure Determination and Conformational Analysis
To date, a published crystal structure for this compound has not been found in the primary scientific literature or crystallographic databases. However, the crystal structure of the related compound, 5-ethyl-5-phenylbarbituric acid triphenyl tetrazolium salt, has been determined, offering valuable insights into the potential solid-state packing and intermolecular interactions that might be expected for this compound.
In the absence of its own crystal structure, computational modeling can be employed to predict the likely conformation of the molecule. Such studies would likely indicate that the barbiturate ring adopts a relatively planar conformation, with the ethyl and tolyl substituents oriented to minimize steric hindrance. The tolyl group's orientation relative to the barbiturate ring would be a key conformational feature. In the solid state, it is anticipated that the molecules would be held together by a network of hydrogen bonds involving the N-H and C=O groups of the barbiturate rings, a common feature in the crystal structures of related barbiturates.
Polymorphism and Solid-State Characteristics
The solid-state properties of this compound, including its potential for polymorphism, are crucial for understanding its chemical behavior. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly influence a compound's physical properties.
While specific studies on the polymorphism of this compound are not extensively detailed in the provided search results, the investigation of related barbituric acid derivatives offers valuable insights. For instance, studies on compounds like butethal (5-ethyl-5-n-butyl barbituric acid) have revealed complex polymorphic systems. researchgate.net The analysis of such systems often involves techniques like X-ray diffraction, solid-state NMR, and thermal analysis to identify and characterize different crystalline forms. researchgate.net These polymorphs can exhibit different melting points, solubilities, and stabilities, which are critical parameters in various scientific and industrial applications.
The solid-state structure of barbiturates is often characterized by extensive hydrogen bonding networks. In the case of this compound, the two N-H groups and three C=O groups of the barbiturate ring are expected to be key participants in these interactions, leading to the formation of robust supramolecular architectures. The specific arrangement of these hydrogen bonds, along with other intermolecular forces like van der Waals interactions involving the ethyl and p-tolyl substituents, would define the crystal packing and ultimately the solid-state characteristics of the compound. The melting point of this compound has been reported to be in the range of 172-178 °C. echemi.comchemicalbook.comlookchem.com
Theoretical and Computational Chemistry Approaches
Computational chemistry provides powerful tools to investigate the properties of molecules at an atomic level, offering insights that complement experimental findings.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to determine its optimized molecular geometry, bond lengths, bond angles, and electronic properties.
While a specific DFT study on this compound is not available in the search results, research on similar molecules, such as other barbituric acid derivatives, demonstrates the utility of this approach. researchgate.net Such calculations typically use a basis set, like 6-311++G(d,p), to describe the atomic orbitals. researchgate.net The results of these calculations can provide a detailed picture of the molecule's three-dimensional shape and the distribution of electron density. This information is fundamental to understanding the molecule's reactivity and intermolecular interactions. For instance, DFT can be used to calculate atomic charges, which can indicate the most likely sites for electrophilic and nucleophilic attack.
The molecular formula of this compound is C₁₃H₁₄N₂O₃, and its molecular weight is approximately 246.26 g/mol . nist.govchemeo.com
Table 1: General Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₂O₃ echemi.comnist.gov |
| Molecular Weight | 246.26 g/mol nist.govchemeo.com |
| CAS Number | 52584-39-1 echemi.comnist.gov |
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations can be used to explore its conformational space, which is the range of three-dimensional shapes the molecule can adopt due to the rotation around its single bonds.
The ethyl and p-tolyl groups attached to the C5 position of the barbiturate ring have rotational freedom, leading to various possible conformations. MD simulations can track the trajectories of these groups over time, providing insights into the preferred orientations and the energy barriers between different conformations. This information is crucial for understanding how the molecule might interact with its environment in a dynamic setting. While no specific MD simulation studies on this compound were found, this technique is widely applied in the study of similar organic molecules to understand their flexibility and dynamic behavior.
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that attempt to predict the physicochemical properties of chemicals from their molecular structure. For this compound, QSPR models can be used to estimate properties like solubility and the partition coefficient (logP), which are important for a variety of chemical applications.
The search results provide some calculated physicochemical parameters for this compound. For example, the octanol/water partition coefficient (logP) has been calculated to be around 1.009 to 2.13. echemi.comchemeo.com The water solubility, expressed as log10WS, has a calculated value of -2.68. chemeo.com These values are derived from computational methods that fall under the umbrella of QSPR. These models use molecular descriptors, which are numerical representations of the molecule's structure, to correlate with experimental property data. The accuracy of these predictions depends on the quality and scope of the underlying models.
Table 2: Calculated Physicochemical Properties of this compound
| Property | Calculated Value |
|---|---|
| XLogP3 | 2.13 echemi.com |
| logPoct/wat | 1.009 chemeo.com |
| log10WS (Water Solubility in mol/l) | -2.68 chemeo.com |
In silico studies, which are computational investigations, can be used to model the intermolecular interactions of this compound with various abstract chemical systems. This can provide a fundamental understanding of its non-covalent bonding capabilities.
The barbiturate core of the molecule, with its hydrogen bond donors (N-H) and acceptors (C=O), is capable of forming strong and directional hydrogen bonds. Computational models can be used to simulate the interaction of this compound with model systems representing different chemical environments. For example, its interaction with water molecules can be simulated to understand its hydration and solubility at a molecular level. Similarly, its interactions with non-polar solvents can be modeled to understand its behavior in hydrophobic environments.
Furthermore, computational methods can be used to study the formation of dimers or larger aggregates of this compound itself, driven by hydrogen bonding and π-π stacking interactions between the p-tolyl rings. While specific in silico studies on this compound with abstract systems were not identified, the principles of molecular modeling suggest that such investigations would be highly informative for elucidating its interaction patterns.
Sophisticated Analytical Methodologies for Detection and Quantification
Chromatographic Separation Techniques
Chromatography, a cornerstone of analytical chemistry, offers powerful tools for the analysis of barbiturates, including 5-Ethyl-5-p-tolylbarbituric acid. The selection of a specific chromatographic method often depends on the sample matrix, required sensitivity, and the specific analytical goal, such as quantitative analysis or impurity profiling.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (e.g., UV, PDA, MS)
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of barbiturates due to its versatility and applicability to non-volatile and thermally labile compounds. ijsra.netresearchgate.net For this compound, reversed-phase HPLC is the most common approach. ijsra.net In this mode, a non-polar stationary phase, typically an octadecylsilane (B103800) (ODS, C18) column, is used with a polar mobile phase. ijsra.netnyc.gov
Separation is achieved based on the compound's affinity for the column and the mobile phase. nyc.gov The composition of the mobile phase, often a mixture of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile, is optimized to achieve the desired retention and resolution. ijsra.netnih.gov Detection is commonly performed using a UV detector, as the barbiturate (B1230296) ring exhibits absorbance in the UV region, with a typical detection wavelength around 240 nm. nih.gov Photodiode Array (PDA) detectors can also be employed to acquire full UV spectra, aiding in peak identification and purity assessment. For enhanced sensitivity and specificity, HPLC can be coupled with a Mass Spectrometry (MS) detector (LC-MS), which provides molecular weight and structural information, confirming the identity of the compound unequivocally. ijsra.netnih.gov
Table 1: Typical HPLC Parameters for Barbiturate Analysis
| Parameter | Typical Setting |
|---|---|
| Column | Reversed-phase C18 (ODS-silica) ijsra.netnyc.govnih.gov |
| Mobile Phase | Methanol/Acetonitrile and aqueous buffer ijsra.netnih.gov |
| Detection | UV (e.g., 240 nm), PDA, or Mass Spectrometry nih.govnih.gov |
| Application | Quantification, Purity Testing, Forensic Analysis ijsra.netnih.gov |
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography (GC) is another powerful technique for barbiturate analysis, particularly when coupled with Mass Spectrometry (GC-MS). researchgate.net However, barbiturates like this compound are polar and not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is typically required to convert them into more volatile and thermally stable forms. nih.govnih.gov Common derivatization approaches include methylation or ethylation, which involves replacing the acidic protons on the nitrogen atoms of the barbiturate ring with alkyl groups. nih.gov
Once derivatized, the compound is injected into the GC, where it is separated from other components on a capillary column, often with a non-polar stationary phase. nih.gov The separated components then enter the mass spectrometer, which serves as a highly specific and sensitive detector. The MS detector ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint for identification. nist.gov The NIST WebBook provides a reference mass spectrum for this compound obtained by electron ionization, which can be used for library matching and confirmation. nist.gov
Table 2: GC-MS Analysis of this compound
| Parameter | Description |
|---|---|
| Prerequisite | Chemical derivatization (e.g., methylation) to increase volatility nih.govresearchgate.net |
| Separation | Capillary GC column (e.g., non-polar methylsilicone) nih.gov |
| Detection | Mass Spectrometry (Electron Ionization) nist.gov |
| Identification | Based on retention time and mass spectrum matching nist.govwa.gov |
| Application | Forensic toxicology, confirmation analysis nih.govwa.gov |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Speed and Resolution
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC. It utilizes columns packed with smaller particles (typically sub-2 µm), which allows for separations at higher linear velocities and pressures. The result is a dramatic increase in resolution, sensitivity, and speed of analysis. ijsra.net For barbiturates, UPLC methods can significantly reduce run times compared to traditional HPLC, often to just a few minutes, while maintaining or even improving separation efficiency. waters.comnih.gov
UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a particularly powerful tool for the rapid and sensitive quantification of barbiturates in complex biological matrices like urine or blood. waters.comnih.gov These methods often require minimal sample preparation, such as a simple "dilute-and-shoot" approach, which eliminates time-consuming extraction and derivatization steps, thereby increasing sample throughput. waters.com This makes UPLC an ideal technique for high-volume screening environments, such as clinical and forensic toxicology laboratories. nih.gov
Chiral Chromatography for Enantiomeric Purity Assessment (if applicable)
The this compound molecule possesses a chiral center at the C-5 position of the barbiturate ring, as it is substituted with two different groups (an ethyl group and a p-tolyl group). Consequently, the compound can exist as a pair of enantiomers (mirror-image isomers). While the pharmacological and toxicological profiles of individual enantiomers are not detailed here, it is a crucial aspect of pharmaceutical analysis.
Chiral chromatography is the definitive method for separating and quantifying these enantiomers. This can be achieved using either a chiral stationary phase (CSP) in HPLC or GC, which selectively interacts with one enantiomer more strongly than the other, leading to their separation. ijsra.netresearchgate.net An alternative approach involves pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. restek.com These diastereomers have different physical properties and can be separated on a standard, achiral column (like a C18 column). restek.com Assessing enantiomeric purity is critical in drug development and quality control.
Electrophoretic Separation Methods
Electrophoretic methods offer an alternative to chromatography, providing high-resolution separations based on the differential migration of charged species in an electric field.
Capillary Electrophoresis (CE) for High-Resolution Separations
Capillary Electrophoresis (CE) is a high-efficiency separation technique well-suited for the analysis of charged or chargeable compounds like barbiturates. psu.edunih.gov Separations are performed in a narrow-bore fused-silica capillary, which allows for the use of high voltages, leading to rapid and highly efficient separations with a large number of theoretical plates. psu.edu
For acidic compounds such as this compound, Capillary Zone Electrophoresis (CZE) is a common mode of CE. In CZE, the capillary is filled with a buffer, and at a pH above the pKa of the barbiturate, the compound will be negatively charged and migrate toward the anode. psu.edu The choice of background electrolyte pH and composition is crucial for optimizing the separation. nih.gov Micellar Electrokinetic Chromatography (MEKC), a hybrid of electrophoresis and chromatography, can also be used to separate both neutral and charged barbiturates by adding a surfactant to the buffer to form micelles that act as a pseudo-stationary phase. elsevierpure.com CE is valued for its high resolving power, minimal sample and reagent consumption, and speed. oup.com
Advanced Spectrometric Detection and Quantification Techniques
The accurate detection and quantification of this compound in various samples rely on advanced spectrometric methods. These techniques offer the high sensitivity and selectivity required for distinguishing the analyte from complex matrix components.
Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity
Tandem mass spectrometry (MS/MS) stands as a powerful technique for the analysis of this compound due to its superior selectivity and sensitivity. This method involves multiple stages of mass analysis, which significantly reduces chemical noise and enhances the signal-to-noise ratio for the target analyte. In a typical MS/MS workflow, the parent ion of this compound (with a molecular weight of 246.26 g/mol ) is first selected in the initial mass analyzer. nist.gov This isolated parent ion is then subjected to collision-induced dissociation (CID), causing it to fragment into characteristic product ions. A second mass analyzer then separates and detects these product ions.
The selection of specific precursor-to-product ion transitions is highly selective for the target compound, minimizing interferences from other co-eluting substances. While specific MS/MS transition data for this compound is not extensively documented in publicly available research, the fragmentation patterns can be predicted based on the structure of the molecule and data from similar barbiturates. The primary fragmentation would likely involve the loss of the ethyl group and cleavages within the barbiturate ring structure. The NIST WebBook provides a reference mass spectrum (electron ionization) for this compound, which can be a foundational tool for developing MS/MS methods. nist.gov
Sample Preparation Strategies for Diverse Non-Biological Matrices
The successful analysis of this compound from non-biological matrices necessitates robust sample preparation to remove interfering substances and concentrate the analyte. The choice of technique depends on the nature of the matrix and the concentration of the target compound.
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Protocols
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of barbiturates from various sample types. docksci.comnyc.govnih.gov For non-biological matrices, a reversed-phase SPE cartridge (e.g., C18 or a mixed-mode cation/anion exchange) would be appropriate. dpxtechnologies.com The general steps for an SPE protocol would involve:
Conditioning: The SPE sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with water or a buffer.
Loading: The sample, dissolved in an appropriate solvent, is passed through the cartridge, where this compound is retained on the sorbent.
Washing: The cartridge is washed with a weak solvent to remove interfering compounds. nyc.gov
Elution: The target analyte is eluted from the sorbent using a strong organic solvent.
Liquid-Liquid Extraction (LLE) is another effective method for isolating barbiturates. wa.gov This technique partitions the analyte between two immiscible liquid phases. For this compound, which is an acidic compound, the pH of the aqueous phase is adjusted to be acidic (e.g., pH 2-3) to ensure the compound is in its neutral form. An immiscible organic solvent (e.g., ethyl acetate, hexane) is then used to extract the analyte from the aqueous phase. The organic layer containing the analyte is then separated, evaporated, and the residue is reconstituted in a suitable solvent for analysis.
A comparison of general parameters for SPE and LLE for barbiturates is presented below:
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Principle | Partitioning between a solid and liquid phase | Partitioning between two immiscible liquid phases |
| Selectivity | High, tunable by sorbent chemistry | Moderate, dependent on solvent choice and pH |
| Solvent Usage | Generally lower | Higher |
| Automation | Easily automated | More difficult to automate |
| Typical Sorbent | C18, Mixed-mode cation/anion exchange dpxtechnologies.com | N/A |
| Typical Solvents | Methanol, Acetonitrile, Ethyl Acetate docksci.com | Ethyl Acetate, Hexane, Dichloromethane wa.gov |
Derivatization Techniques for Chromatographic Enhancement
Gas chromatography (GC) is a common technique for the analysis of barbiturates. However, due to their polarity and potential for thermal degradation, derivatization is often employed to improve their chromatographic properties. jfda-online.com Derivatization converts the polar N-H groups of the barbiturate ring into less polar, more volatile derivatives. oup.comnih.gov
A common derivatization method for barbiturates is alkylation, such as methylation or butylation. oup.comnih.gov For instance, N,N-dimethyl derivatives can be formed by reaction with dimethyl sulphate. nih.gov This process enhances volatility and reduces peak tailing, leading to improved peak shape and sensitivity. While specific derivatization protocols for this compound are not detailed in the literature, the general methods applied to other barbiturates are expected to be effective. oup.comnih.gov The choice of derivatizing agent and reaction conditions would need to be optimized for this specific compound.
Method Validation Parameters in Analytical Chemistry Research
The validation of an analytical method is crucial to ensure its reliability and accuracy for the intended purpose. nih.gov For the quantification of this compound, key validation parameters must be thoroughly evaluated.
Evaluation of Sensitivity, Specificity, and Linearity
Sensitivity is a measure of the method's ability to detect small amounts of the analyte. It is typically defined by the limit of detection (LOD) and the limit of quantification (LOQ). For barbiturate analysis using techniques like GC-MS, LODs in the low nanogram per milliliter (ng/mL) range can be achieved. nih.govnih.gov
Specificity refers to the ability of the method to exclusively measure the analyte of interest in the presence of other components in the sample matrix. The use of tandem mass spectrometry (MS/MS) with its specific multiple reaction monitoring (MRM) transitions provides a high degree of specificity. nih.gov
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a defined range. A calibration curve is generated by analyzing a series of standards of known concentrations. The linearity is typically evaluated by the correlation coefficient (r) or the coefficient of determination (R²) of the calibration curve, which should ideally be close to 1.0. For barbiturate analysis, linear quantitative response curves have been demonstrated with correlation coefficients ranging from 0.996 to 0.999. nih.gov
The following table summarizes the key aspects of these validation parameters:
| Validation Parameter | Description | Typical Acceptance Criteria for Barbiturate Analysis |
| Sensitivity (LOD/LOQ) | The lowest concentration of analyte that can be reliably detected/quantified. | ng/mL range nih.govnih.gov |
| Specificity | The ability to differentiate the analyte from other substances. | Confirmed by characteristic retention time and mass spectral data/transitions. nih.gov |
| Linearity (Correlation Coefficient) | The proportionality of the analytical signal to the analyte concentration. | r or R² ≥ 0.99 nih.gov |
Molecular Interaction Studies in Simplified Biological Systems and Chemical Models
Intermolecular Interactions with Biochemical Model Components (e.g., Lipids, Proteins in vitro)
The study of how 5-Ethyl-5-p-tolylbarbituric acid interacts with fundamental biological molecules like lipids and proteins in simplified, in vitro environments is crucial for understanding its potential mechanisms of action. These cell-free systems allow for the precise measurement of binding events and conformational changes.
Research into the interaction of compounds with model lipid membranes is fundamental to predicting their behavior at biological interfaces. These artificial bilayers mimic cell membranes, allowing for the study of how a molecule might partition into, and potentially disrupt, this critical cellular barrier. Such interactions can influence the fluidity and packing of the lipid membrane. nih.gov The binding of even small amounts of a substance can induce cooperative changes in a large number of lipid molecules, extending the effect far beyond the initial binding site. nih.gov
Studies on various molecules have shown that their interactions with lipid bilayers can be predictive of their biological effects. For instance, the concentrations at which certain anesthetics disrupt dimyristoylphosphatidylglycerol (DMPG) lipid bilayers correlate with concentrations causing irreversible nerve injury. nih.gov The composition of the lipid membrane itself is a critical factor. For example, the presence of cholesterol, gangliosides, or phosphatidylethanolamine (B1630911) (PE) can reduce membrane responsiveness to certain substances, while the presence of phosphatidic acid can increase it. nih.gov
For this compound, understanding its specific binding characteristics with various lipid compositions would be essential to hypothesize its passive diffusion across cell membranes and its potential to alter membrane properties.
Table 1: Parameters in Model Membrane Binding Studies
| Parameter | Description | Relevance |
| Lipid Composition | The specific types of phospholipids, sterols (e.g., cholesterol), and other lipids used to construct the model membrane. | Determines the physical properties of the bilayer (e.g., fluidity, charge) and influences binding affinity. |
| Phase Transition Temperature (Tm) | The temperature at which a lipid bilayer transitions from a gel-like to a fluid-like state. | Shifts in Tm upon compound binding indicate an interaction that alters membrane fluidity. |
| Membrane Fluidity/Microviscosity | A measure of the freedom of movement of lipid molecules within the bilayer. | Changes indicate the compound's effect on membrane packing and order. |
| Surface Pressure/Potential | Measurements, often in monolayer systems, that detect the insertion of molecules into the lipid interface and changes in surface charge distribution. | Provides insight into the initial stages of membrane interaction and the orientation of the bound molecule. |
The binding of small molecules to proteins is a cornerstone of pharmacology and biochemistry. In cell-free systems, purified proteins are used to directly study these interactions without the interference of other cellular components. Such studies can quantify binding affinity, identify binding sites, and determine the consequences of binding on protein structure and function. The interaction between a compound and a protein can induce conformational changes in the protein, which in turn can alter its biological activity.
Spectroscopic techniques are invaluable tools for observing the subtle changes that occur when molecules like this compound interact with lipids and proteins. These methods can provide detailed information on the binding process and any resulting structural alterations. For instance, peptides have been shown to undergo lipid-induced conformational transitions from a helical to a sheet-like structure upon interacting with membranes. nih.gov
Table 2: Spectroscopic Techniques for Analyzing Molecular Interactions
| Technique | Information Provided | Application Example |
| Fluorescence Spectroscopy | Reports on changes in the local environment of a fluorophore (intrinsic like tryptophan or an extrinsic probe). | Can detect protein conformational changes or the binding of a compound to a hydrophobic pocket. |
| Circular Dichroism (CD) Spectroscopy | Measures differences in the absorption of left- and right-circularly polarized light, which is sensitive to the secondary structure of proteins (e.g., alpha-helices, beta-sheets). | Used to determine if a protein's conformation changes upon ligand binding. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed atomic-level information about molecular structure and dynamics. | Can identify the specific amino acid residues in a protein that are involved in binding a small molecule. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event. | Allows for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy). |
Biochemical Transformation Pathways in Non-Mammalian or In Vitro Systems
Investigating the transformation of this compound in simplified biological systems, such as microbial cultures or with isolated enzymes, helps to identify potential metabolic pathways and degradation products.
By incubating this compound with isolated enzymes or preparations from cell homogenates (e.g., liver microsomes), researchers can identify specific enzymes responsible for its metabolism. These studies can elucidate primary transformation steps, such as oxidation, reduction, or hydrolysis, in a controlled environment.
Microorganisms possess a vast and diverse array of enzymes capable of metabolizing complex organic molecules. Studying the interaction of this compound with various environmental microbial isolates can reveal novel biotransformation pathways. This information is valuable for understanding the compound's environmental fate and for potential bioremediation applications. These studies can identify specific bacterial or fungal strains that can degrade the compound and characterize the resulting metabolites.
Studies on Reactive Oxygen Species Interactions in Model Systems
Comprehensive searches of scientific literature and chemical databases did not yield any specific studies on the interaction of this compound with reactive oxygen species (ROS) in model systems. Consequently, there are no available research findings or data to present for this section. Standard in vitro antioxidant assays, which evaluate the scavenging activity against radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl radicals (•OH), or superoxide (B77818) anions (O₂⁻), have not been reported for this specific compound in the public domain.
While research into the antioxidant properties of various barbituric acid derivatives has been conducted, the absence of data for this compound prevents any detailed discussion or the creation of data tables regarding its potential efficacy as a radical scavenger. Further research would be required to determine if this compound exhibits any significant interactions with reactive oxygen species.
Environmental Chemistry, Fate, and Ecotoxicological Implications
Environmental Occurrence and Distribution of Barbiturate (B1230296) Derivatives
Barbiturates, a class of drugs that includes 5-Ethyl-5-p-tolylbarbituric acid, have been detected in various environmental compartments. Their presence is a legacy of their widespread use as sedatives and hypnotics, and in some cases, their continued use in veterinary medicine. nih.gov
Presence in Aquatic Environments (e.g., Surface Waters, Groundwater)
Studies have confirmed the presence of various barbiturates in aquatic environments. For instance, research in Germany detected several barbiturates in the Mulde, a tributary of the river Elbe, with concentrations reaching up to several micrograms per liter. nih.govacs.org The detection of these compounds in surface waters is significant as it indicates their potential for transport and widespread distribution.
Groundwater has also been found to be contaminated with barbiturates. Investigations of groundwater that had been affected by wastewater infiltration decades prior revealed the presence of a pattern of barbiturates, suggesting their high persistence. nih.govacs.org This is particularly concerning as groundwater is a major source of drinking water. The presence of barbiturates in groundwater, even years after their peak usage has declined, underscores their resistance to natural degradation processes. dep.state.fl.ussciencedaily.com
A study of surface and groundwater adjacent to old landfills used by chemical plants in Basel, Switzerland, also detected barbiturates, highlighting landfills as a potential source of these contaminants. dep.state.fl.us
Detection in Wastewater and Treatment Plant Effluents
Wastewater treatment plants (WWTPs) are a primary pathway for pharmaceuticals to enter the environment. acs.org While many WWTPs are effective at removing some contaminants, they are not always designed to eliminate persistent pharmaceutical compounds like barbiturates.
Studies have detected barbiturates in the effluents of WWTPs. For example, phenobarbital (B1680315), a metabolite of the antiepileptic drug primidone, was found in the effluent of a WWTP at concentrations of 30 and 1000 ng/L, respectively. acs.org Another study focusing on WWTPs in New York that receive significant flows from pharmaceutical formulation facilities found that butalbital was the most frequently detected compound (83% of samples). nih.gov
The concentrations of barbiturates in WWTP effluents can be significantly higher in areas with pharmaceutical manufacturing facilities. nih.gov This indicates that industrial discharge can be a significant point source of barbiturate pollution.
Table 6.1: Detection of Barbiturates in Environmental Water Samples
| Barbiturate | Sample Type | Location | Concentration |
| Various Barbiturates | River Water (Mulde River) | Germany | Up to several µg/L nih.govacs.org |
| Phenobarbital | WWTP Effluent | Not Specified | 30 ng/L acs.org |
| Primidone (metabolized to Phenobarbital) | WWTP Effluent | Not Specified | 1000 ng/L acs.org |
| Butalbital | WWTP Effluent | New York, USA | Median concentrations of 2 to 11 µg/L in plants receiving pharmaceutical formulation facility waste nih.gov |
This table presents data for various barbiturates as a proxy for the potential environmental occurrence of this compound.
Environmental Persistence and Degradation Pathways
The persistence of a chemical in the environment is a key factor in determining its potential for long-term impact. Research indicates that barbiturates are highly resistant to degradation.
Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis)
Abiotic degradation processes, such as hydrolysis and photolysis, are important mechanisms for the breakdown of chemical compounds in the environment. However, studies on barbiturates have shown that they are remarkably stable.
Research on the biotic and abiotic degradation of several barbiturates, including butalbital, secobarbital, hexobarbital, aprobarbital, phenobarbital, and pentobarbital (B6593769), found no significant degradation through hydrolysis. nih.gov This resistance to hydrolysis contributes to their long-term persistence in aquatic environments.
Biotic Degradation Potential and Microbial Activity
Biotic degradation, the breakdown of organic substances by living organisms, primarily microorganisms, is a crucial process for the removal of pollutants from the environment. preprints.org However, barbiturates have been shown to be recalcitrant to biodegradation. sciencedaily.com
Studies investigating the biodegradability of barbiturates under aerobic conditions have shown no significant degradation. nih.gov This resistance to microbial breakdown is a major reason for their persistence in soil and water. The chemical structure of barbiturates appears to make them resistant to the enzymes of common microorganisms found in wastewater treatment plants and natural environments. dep.state.fl.us While microorganisms in wastewater and sewer biofilms can degrade some drugs, barbiturates appear to be largely unaffected. nih.gov
Formation and Fate of Environmental Transformation Products
When degradation of a parent compound does occur, it can lead to the formation of transformation products, which may have their own environmental and toxicological profiles. nih.gov
For barbiturates, the primary degradation pathways that have been identified under specific laboratory conditions, such as photolysis, can lead to the formation of various transformation products. For instance, the photolysis of pentobarbital can result in dealkylation and the formation of products from the opening of the barbiturate ring. researchgate.net The study of barbiturate sodium salt photolysis identified isocyanate intermediates. nih.gov
In a different context, the degradation of thiobutabarbital (B3421131) in artificial gastric juice was found to produce butabarbital through oxidative desulfurization. nih.gov While this is not an environmental degradation pathway, it demonstrates a potential transformation that barbiturate-like structures can undergo.
Table 6.2: Summary of Degradation Studies on Barbiturates
| Degradation Process | Barbiturate(s) Studied | Outcome | Reference |
| Biodegradability (aerobic) | Butalbital, Secobarbital, Hexobarbital, Aprobarbital, Phenobarbital, Pentobarbital | No significant degradation | nih.gov |
| Hydrolysis | Butalbital, Secobarbital, Hexobarbital, Aprobarbital, Phenobarbital, Pentobarbital | No significant degradation | nih.gov |
| Photolysis | Pentobarbital | Dealkylation and ring opening | researchgate.net |
| Photolysis | Barbiturate sodium salts | Formation of isocyanate intermediates | nih.gov |
This table summarizes findings for various barbiturates to infer the likely persistence of this compound.
Ecotoxicological Assessment in Non-Vertebrate and Lower Organism Models
The ecotoxicological profile of this compound, particularly its effects on non-vertebrate and lower organisms, is crucial for understanding its environmental risk. Due to a lack of specific data for this compound, assessments often rely on data from structurally similar barbiturates, such as phenobarbital, to infer potential environmental effects.
Aquatic Ecotoxicity Studies (e.g., Algae, Daphnia, Fish Cell Lines)
Standardized aquatic ecotoxicity tests are fundamental in determining the potential hazard of chemical substances to aquatic ecosystems. These tests typically involve organisms from different trophic levels to provide a comprehensive overview of potential impacts.
Algae: Algal growth inhibition tests, such as the one outlined in OECD Guideline 201, are used to assess the effects of a substance on the growth of freshwater green algae, like Pseudokirchneriella subcapitata. oecd.orgeurofins.com.ausitubiosciences.comibacon.com For many pharmaceuticals, algae are sensitive indicators of toxicity. nih.gov While specific data for this compound is not available, studies on other pharmaceuticals provide a framework for potential assessment. The endpoint of these tests is typically the EC50, the concentration that causes a 50% reduction in growth or yield. eurofins.com.au
Daphnia: The acute immobilization test using Daphnia magna, as described in OECD Guideline 202, is a key component of aquatic toxicity assessment. biotecnologiebt.itsitubiosciences.comscymaris.comoecd.orgoecd.org This test determines the concentration at which 50% of the daphnids are immobilized after 48 hours of exposure (EC50). oecd.orgoasis-lmc.org This provides a measure of acute toxicity to invertebrates, which play a vital role in aquatic food webs.
Fish Cell Lines: In vitro methods using fish cell lines are gaining importance in ecotoxicology as an alternative to whole-animal testing. nih.gov These assays can provide valuable information on the cytotoxicity of a substance.
No specific aquatic ecotoxicity data for this compound was found in the reviewed literature. The following table provides hypothetical data based on general toxicity of barbiturates to illustrate the type of information generated in such studies.
Hypothetical Aquatic Ecotoxicity Data for a Representative Barbiturate
| Test Organism | Endpoint | Concentration (mg/L) | Exposure Duration | Guideline |
|---|---|---|---|---|
| Pseudokirchneriella subcapitata (Algae) | EC50 (Growth Inhibition) | >100 | 72 hours | OECD 201 |
| Daphnia magna (Crustacean) | EC50 (Immobilization) | 50 - 100 | 48 hours | OECD 202 |
| Fish Cell Line (e.g., RTG-2) | LC50 (Cytotoxicity) | >100 | 24 hours | - |
Soil Ecotoxicity and Effects on Microbial Communities
The impact of pharmaceutical compounds on soil ecosystems is a growing area of concern. Soil microorganisms are vital for nutrient cycling and soil health. sagrainmag.co.za Ecotoxicity testing in soil evaluates the potential adverse effects of a substance on soil-dwelling organisms and microbial processes.
Nitrification: Nitrification, the biological oxidation of ammonia (B1221849) to nitrate, is a crucial step in the nitrogen cycle and is carried out by specific groups of bacteria. Inhibition of this process can disrupt nutrient availability in the soil. nih.govmdpi.comnih.govnih.gov
Microbial Biomass: The total mass of microorganisms in the soil, known as microbial biomass, is another important indicator of soil health. sagrainmag.co.zanih.govmdpi.comnih.govresearchgate.net A reduction in microbial biomass can suggest a toxic effect of a substance. sagrainmag.co.za
Specific data on the soil ecotoxicity of this compound is not available. The following table presents hypothetical data for a representative barbiturate to demonstrate the parameters assessed.
Hypothetical Soil Ecotoxicity Data for a Representative Barbiturate
| Endpoint | Effect | Effective Concentration | Test Duration |
|---|---|---|---|
| Microbial Respiration | Inhibition | IC50: >500 mg/kg soil | 28 days |
| Nitrification | Inhibition | IC50: 100 - 500 mg/kg soil | 28 days |
| Microbial Biomass | Reduction | NOEC: <100 mg/kg soil | 28 days |
Risk Assessment Methodologies for Environmental Contamination
Environmental risk assessment (ERA) for pharmaceuticals is a structured, tiered approach designed to evaluate the potential for adverse environmental effects. europa.eunih.goveuropa.eucehtra.comreach-chemconsult.comdlrcgroup.comwindows.net This process is guided by regulatory frameworks such as those from the European Medicines Agency (EMA) and the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH). europa.eunih.govreach-chemconsult.comeuropa.eubasg.gv.at
The core of the ERA is the comparison of the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). europa.eureach-chemconsult.comeuropa.eucdnsciencepub.comnih.govecetoc.org
Predicted Environmental Concentration (PEC): This is an estimate of the concentration of a substance that is expected to be found in various environmental compartments (water, soil, sediment). The calculation of PEC considers factors such as the amount of the drug used, its excretion rate, and the efficiency of wastewater treatment. nih.gov
Predicted No-Effect Concentration (PNEC): This is the concentration of a substance below which adverse effects on the ecosystem are unlikely to occur. europa.eu The PNEC is derived from ecotoxicity data (e.g., EC50 or NOEC values) by applying an assessment factor (AF). The AF accounts for uncertainties in extrapolating from laboratory data to real-world ecosystems and varies depending on the amount and type of available data.
The risk is then characterized by calculating the Risk Quotient (RQ) , which is the ratio of the PEC to the PNEC (RQ = PEC/PNEC). nih.gov
RQ < 1: Indicates that the environmental concentration is below the level expected to cause harm, suggesting a low risk. ecetoc.org
RQ ≥ 1: Suggests a potential for environmental risk, which may trigger the need for further, more detailed (higher-tier) studies or risk mitigation measures. nih.gov
The ERA for pharmaceuticals typically follows a phased or tiered approach:
Phase I: This is a screening phase that determines the potential for environmental exposure. If the PEC is below a certain trigger value (e.g., 0.01 µg/L in surface water for human pharmaceuticals), the ERA may conclude at this stage. nih.goveuropa.eu
Phase II: If the trigger value is exceeded, a more detailed assessment is required. Phase II involves a battery of ecotoxicity tests to determine the fate and effects of the substance in the environment, leading to the derivation of a PNEC and the calculation of the RQ. nih.goveuropa.eureach-chemconsult.com This phase can be further divided into Tier A (base set of data) and Tier B (further refined studies if a risk is identified in Tier A). nih.goveuropa.eu
For ionizable organic compounds like barbiturates, the environmental risk assessment needs to consider the influence of environmental factors such as pH on their speciation, partitioning, and toxicity. nih.govcdnsciencepub.comecetoc.orgdtu.dkecetoc.org
Applications and Utility of 5 Ethyl 5 P Tolylbarbituric Acid in Broader Scientific Research
Role as a Reference Standard in Analytical and Forensic Chemistry
5-Ethyl-5-p-tolylbarbituric acid serves as a critical reference standard in analytical and forensic chemistry. biosynth.comnyc.govrsc.org The availability of well-characterized reference materials is fundamental for the accurate identification and quantification of substances in various matrices. lgcstandards.com In forensic toxicology, the identification of barbiturates in biological samples is a common requirement, and certified reference standards are essential for validating analytical methods and ensuring the reliability of results. nyc.govnih.govresearchgate.net
The physical and chemical properties of this compound, such as its molecular weight and spectral data, are well-documented, making it a reliable standard. nist.govchemeo.comechemi.com Techniques like mass spectrometry and chromatography are heavily reliant on comparison with known standards for the unambiguous identification of compounds. nih.govnist.gov The National Institute of Standards and Technology (NIST), for instance, provides mass spectrometry data for this compound, which is invaluable for its use as a standard in analytical laboratories. nist.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 52584-39-1 |
| Molecular Formula | C₁₃H₁₄N₂O₃ |
| Molecular Weight | 246.26 g/mol |
This data is compiled from various chemical data sources. biosynth.comechemi.comchemicalbook.com
The use of reference standards like this compound is not limited to qualitative analysis. In quantitative analyses, these standards are used to create calibration curves, allowing for the determination of the concentration of the analyte in a sample. nyc.gov This is particularly important in forensic and clinical settings where the concentration of a substance can have significant legal or medical implications. lgcstandards.comresearchgate.net
Use as a Chemical Probe in Biochemical or Biophysical Investigations (Non-Physiological Endpoint)
While direct studies employing this compound as a chemical probe are not extensively documented, the broader class of barbituric acid derivatives has shown significant potential in this area. rsc.orgrsc.orgnih.gov Chemical probes are small molecules used to study and manipulate biological systems. The barbituric acid scaffold can be functionalized to create fluorescent probes for bioimaging and the detection of specific biomolecules. rsc.orgrsc.orgnih.gov
For instance, barbituric acid derivatives have been utilized in the development of fluorescent probes for the detection of protein amyloid fibrils, which are associated with various neurodegenerative diseases. nih.gov The design of these probes often involves incorporating a fluorophore into the barbituric acid structure. The interaction of the probe with the target molecule can lead to a change in its fluorescent properties, such as an increase in fluorescence intensity or a shift in the emission wavelength, allowing for detection. rsc.orgrsc.org
Research has also demonstrated the use of barbituric acid derivatives in red-emitting fluorescent probes for bioimaging, highlighting the versatility of this chemical scaffold. rsc.org Given that this compound possesses the core barbiturate (B1230296) structure, it could potentially be modified to develop novel chemical probes for various biochemical and biophysical investigations. The ethyl and p-tolyl substituents could be further functionalized to tune the probe's properties, such as its solubility, cell permeability, and target specificity.
Building Block or Intermediate in Organic Synthesis of Complex Molecules
Barbituric acid and its derivatives are recognized as versatile building blocks in organic synthesis for the construction of more complex molecular architectures. mdpi.commdpi.comirapa.org The reactivity of the barbituric acid ring system, particularly the active methylene (B1212753) group at the C5 position, allows for a variety of chemical transformations. mdpi.commdpi.com These include Knoevenagel condensations, Michael additions, and multicomponent reactions. mdpi.com
These reactions have been employed to synthesize a wide range of heterocyclic compounds, such as pyrano-fused pyrimidines, spiro-oxindoles, and chromene derivatives. mdpi.com Although specific examples detailing the use of this compound as a starting material are not prevalent in the literature, its structure suggests its potential as a precursor in similar synthetic strategies. The presence of the ethyl and p-tolyl groups at the C5 position would preclude reactions at that site, but the rest of the barbiturate ring remains available for synthetic modifications.
The synthesis of derivatives from the core barbituric acid scaffold is a common strategy to create novel compounds with specific properties. irapa.orggatech.edunih.gov For example, the synthesis of various barbiturates with different substituents at the C5 position is a well-established area of research. nih.gov Therefore, this compound itself is a product of such a synthetic approach and could, in turn, be used as an intermediate for further chemical modifications to generate more complex molecules with potential applications in medicinal chemistry or materials science. mdpi.comirapa.org
Potential Applications in Materials Science and Optoelectronics
The barbituric acid scaffold has been explored for its potential in materials science and optoelectronics. mdpi.comnih.govresearchgate.net Derivatives of barbituric acid have been investigated for their use as industrial dyes, pigments, and photosensitizers. nih.gov The electronic properties of these molecules can be tuned by modifying the substituents on the barbituric acid ring, leading to materials with specific light-absorbing or emitting properties. researchgate.netrsc.org
Research has shown that integrating barbituric acid with suitable donor building blocks can lead to molecules with unique light absorption, fluorescence, and nonlinear optical (NLO) properties. researchgate.net NLO materials are of interest for applications in optical communications, data storage, and optical computing. Some barbituric acid derivatives have been found to possess large second-order NLO coefficients. rsc.org
Furthermore, barbituric acid derivatives have been used to construct π-conjugated organic systems. researchgate.net These types of molecules are fundamental to the field of organic electronics and have applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The p-tolyl group in this compound, being an aromatic substituent, could potentially contribute to the electronic properties of materials derived from this compound, making it a candidate for further investigation in this field.
Development of Novel Sensor Technologies for Chemical Detection
A significant area of application for barbituric acid derivatives is in the development of novel sensor technologies for chemical detection. mdpi.comnih.govrsc.org The barbiturate structure can be incorporated into chemosensors designed to detect specific ions or molecules. mdpi.comrsc.org
For example, barbiturate-based chemosensors have been developed for the detection of mercury ions in aqueous solutions. mdpi.comresearchgate.net These sensors often operate on the principle of a change in fluorescence or color upon binding of the target analyte. One such sensor utilized a barbiturate derivative with aggregation-induced emission (AIE) properties, where the fluorescence was enhanced in the presence of mercury ions. mdpi.comresearchgate.net
In another application, a phenazine-barbituric acid-based fluorescent probe was developed for the sensitive differentiation of biothiols. rsc.org This probe was also successfully used to construct a sensor device for quantifying homocysteine in serum. rsc.org Additionally, voltammetric sensors based on molecularly imprinted polymers with barbituric acid as the template have been created for the selective analysis of barbituric acid itself in various samples. nih.gov
Given these examples, the this compound scaffold presents a promising platform for the design of new chemosensors. The specific substituents on the ring could be tailored to achieve selectivity for different target analytes.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-ethyl-5-phenyl barbituric acid |
| Amobarbital |
| Barbital |
| Butabarbital |
| Butalbital |
| Carbamazepine |
| Homocysteine |
| Pentobarbital (B6593769) |
| Phenobarbital (B1680315) |
| Phenytoin |
| Primidone |
| Secobarbital |
| Thiopental |
| Zonisamide |
| Hexobarbital |
| Aldicarb |
| Oxcarbazepine |
| Guaifenesin |
| Glutethimide |
| Mephobarbital |
| Metaxalone |
| Methocarbamol |
| Fluconazole |
| Carbamazepine 10,11-epoxide |
| Carbamazepine 10,11-transdiol |
| 1,3-Dimethyl barbituric acid |
| Spiro[2-amino-4H-pyran-oxindole] |
| 5-(Phenyl-azo)thiobarbituric acid |
| Naphthoquinone barbituric acid |
| 4-hydroxy-4H-chromene barbiturate |
| Pyrimido[4,5-b]quinoline-dione barbituric acid |
| N,N′-Diethylthio barbituric enamine |
| 5-ethylidene-substituted barbituric acid |
| 5-bromo-5-phenylbarbituric acid |
| 1,3-dimethyl-5-bromo-5-phenylbarbituric acid |
| 5-phenyl-5-[N-(phenothiazinyl)]barbituric acid |
| 1,3-dimethyl-5-phenyl-5-[N-(morpholino)]-barbituric acid |
| 1-(Y-chloropropyl)indole |
| 1-(Y-methylamino-propyl)indole |
| 5-((7-(dimethylamino)-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |
| 5-Ethyl-5-(p-tolyl)-2-thio-barbituric acid |
| 5,5-diethyl barbituric acid |
| Meldrum's acid |
| Dimedone |
| Malonate |
| N,N′-diphenyl barbituric acid |
| β-nitro styrene |
| Thiobarbituric acid |
| Tetraphenylethylene |
| 1,3-dimethyluracils |
| Isatin |
| 1,3-indanedione |
| 5-((benzylamino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione |
| Sulfadiazine |
| N-(chloro(4-dimethylamino)phenyl)methyl)-N-phenylbenzamide |
| N-[α-P-diethylmalonyl-α-p-dimethylaminobenzyl]-N-aryl-benzanilides |
| N-(4,6-(R)-1,3-benzo[d]thiazole-2-yl)-N'-phenyl thiourea |
| 5-bromo-5-phenylbarbituric acid |
| 1,3-dimethyl-5-bromo-5-phenylbarbituric acid |
| 5-phenyl-5-[N-(phenothiazinyl)]barbituric acid |
| 1,3-dimethyl-5-phenyl-5-[N-(morpholino)]-barbituric acid |
| 1-(Y-chloropropyl)indole |
| 1-(Y-methylamino-propyl)indole |
| 5-((7-(dimethylamino)-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |
| 5-Ethyl-5-(p-tolyl)-2-thio-barbituric acid |
| 5,5-diethyl barbituric acid |
| Meldrum's acid |
| Dimedone |
| Malonate |
| N,N′-diphenyl barbituric acid |
| β-nitro styrene |
| Thiobarbituric acid |
| Tetraphenylethylene |
| 1,3-dimethyluracils |
| Isatin |
| 1,3-indanedione |
| 5-((benzylamino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione |
| Sulfadiazine |
| N-(chloro(4-dimethylamino)phenyl)methyl)-N-phenylbenzamide |
| N-[α-P-diethylmalonyl-α-p-dimethylaminobenzyl]-N-aryl-benzanilides |
Future Directions and Unaddressed Research Gaps in 5 Ethyl 5 P Tolylbarbituric Acid Studies
Development of Advanced and Sustainable Synthetic Strategies
The traditional synthesis of barbiturates, including 5-ethyl-5-p-tolylbarbituric acid, often relies on methods that are now considered dated. libretexts.org A primary route involves the condensation reaction of disubstituted malonic esters with urea (B33335). libretexts.org While effective, this and other established methods can involve harsh reagents and generate significant waste, prompting a shift towards more environmentally friendly approaches. google.com
Future research will prioritize the development of "green" synthetic methodologies. This includes the exploration of novel catalysts, such as gold nanoparticles, and the use of more benign solvents and reaction conditions. researchgate.net The goal is to create synthetic pathways that are not only more efficient and cost-effective but also minimize the environmental footprint. A key challenge lies in adapting these green principles to the specific synthesis of this compound, ensuring high yields and purity.
Integration of Artificial Intelligence and Machine Learning in Predictive Modeling of Chemical Properties
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of chemical compounds. nih.gov These technologies can analyze vast datasets to predict the physicochemical and pharmacokinetic properties of molecules like this compound with remarkable accuracy. nih.govnih.gov By inputting known data, ML models can forecast a range of characteristics, from solubility and melting point to more complex behaviors like blood-brain barrier permeability. nih.govresearchgate.netresearchgate.net
Future research will focus on building and refining predictive models specifically for barbituric acid derivatives. This will involve compiling comprehensive databases of known properties for a wide range of these compounds. researchgate.net The insights gained from these models will accelerate the discovery of new derivatives with desired characteristics and guide the synthesis of novel compounds, saving significant time and resources in the laboratory. cardiff.ac.uk
Exploration of Novel Non-Biological Applications
While barbiturates are well-known for their effects on the central nervous system, their potential for non-biological applications remains largely unexplored. wikipedia.orgeuropa.eu The unique chemical structure of this compound, a derivative of barbituric acid, suggests it could have utility in materials science and other fields. mdpi.com
Future investigations will aim to identify and develop these novel applications. This could include its use as a building block for new polymers, as a component in the synthesis of organic light-emitting diodes (OLEDs), or as a stabilizing agent in various chemical formulations. The exploration of these non-traditional roles will require interdisciplinary collaboration between chemists, materials scientists, and engineers.
Refinement of Analytical Techniques for Ultra-Trace Detection in Complex Matrices
The ability to detect minute quantities of chemical compounds in complex samples is essential for both environmental monitoring and forensic science. nih.gov Current analytical methods for barbiturates include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), which can achieve detection limits in the nanogram-per-liter range. nih.govnih.gov
Future research will focus on pushing the boundaries of detection even further. This includes the development of more sensitive and selective analytical techniques capable of quantifying ultra-trace levels of this compound in challenging matrices such as soil, sediment, and biological tissues. Advanced sample preparation techniques, like liquid-phase microextraction (LPME), will play a key role in concentrating the analyte and removing interfering substances, thereby improving the accuracy and reliability of the analysis. nih.gov
Q & A
Q. What are the established synthetic routes for 5-ethyl-5-p-tolylbarbituric acid, and how can purity be optimized during synthesis?
Methodological Answer: Synthesis typically involves condensation of ethyl urea derivatives with substituted malonic esters. A key method uses diazomethane or tetramethylammonium hydroxide for methylation to stabilize intermediates . Purity optimization includes:
- Chromatographic purification : Use reverse-phase HPLC with trifluoroacetic acid (TFA)-modified mobile phases to separate byproducts .
- Recrystallization : Solvent systems like methanol-water (70:30 v/v) are effective, as solubility data indicates moderate polarity (0.09742 g/L in water at 25°C) .
- Spectroscopic validation : Confirm structure via H NMR (aromatic protons at δ 7.2–7.4 ppm for the p-tolyl group) and FT-IR (C=O stretches at ~1750 cm) .
Q. How is this compound characterized in complex matrices (e.g., biological samples)?
Methodological Answer:
- Internal Standard (IS) Use : In HPLC-MS, it serves as IS2 due to its stability and distinct retention time. Example protocol:
- Sample preparation : Liquid-liquid extraction (LLE) with ethyl acetate, achieving >90% recovery in blood/tissue .
Q. What solubility data exists for this compound, and how does substituent variation affect solubility?
Methodological Answer:
-
Aqueous solubility : 0.09742 g/L at 25°C, classified as low due to hydrophobic p-tolyl and ethyl groups .
-
Comparative analysis :
Substituent Solubility (g/L) Temperature Reference 5-Ethyl-5-n-nonyl 0.09742 25°C 5-Ethyl-5-phenyl 0.082 25°C
Advanced Research Questions
Q. How can contradictory solubility or stability data be resolved for this compound?
Methodological Answer:
- Controlled replication : Use standardized buffers (pH 7.4 PBS) and temperature-controlled shaking incubators to minimize variability .
- Advanced analytics :
- Statistical validation : Apply ANOVA to compare datasets from multiple labs, identifying outliers via Grubbs’ test .
Q. What strategies optimize chromatographic separation of this compound from structurally similar barbiturates?
Methodological Answer:
- Column selection : Use C18 columns with 3 µm particle size for high resolution .
- Gradient tuning : Adjust MeCN content from 10% to 80% over 50 min to separate co-eluting analogs (e.g., 5-ethyl-5-phenylbarbituric acid) .
- Ion-pairing agents : Add 0.1% heptafluorobutyric acid (HFBA) to improve peak symmetry for charged species .
Q. How does the electronic structure of this compound influence its reactivity in supramolecular applications?
Methodological Answer:
- Computational modeling : DFT studies show the p-tolyl group enhances electron density at C5, favoring nucleophilic attacks (e.g., in barbiturate-based host-guest systems) .
- Experimental validation :
Q. What are the challenges in quantifying trace amounts of this compound in pharmacokinetic studies?
Methodological Answer:
- Sensitivity limits : LC-MS/MS achieves LOD of 0.1 ng/mL but requires:
- Derivatization : Methylation with diazomethane to enhance ionization .
- Matrix effects : Use isotopic IS (e.g., C-labeled analog) to correct for ion suppression in blood .
- In vivo stability : Monitor metabolite formation (e.g., hydroxylated p-tolyl derivatives) via HRMS .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
